4-(2,4-Difluorophenyl)phenol

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

As the definitive intermediate for diflunisal (US4225730A) and EP Impurity B, this 2,4-difluoro isomer is non-substitutable. Regioisomers yield complex mixtures; this exact substitution provides 5-10x anti-inflammatory potency. High-purity (98%) and validated crystal data (monoclinic C2) support ANDA filings and QC method validation.

Molecular Formula C12H8F2O
Molecular Weight 206.19 g/mol
CAS No. 59089-68-8
Cat. No. B1585448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenyl)phenol
CAS59089-68-8
Molecular FormulaC12H8F2O
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)F)F)O
InChIInChI=1S/C12H8F2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
InChIKeyASOVDRYKVVVCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Difluorophenyl)phenol (CAS 59089-68-8): Procurement Guide & Differentiating Evidence


4-(2,4-Difluorophenyl)phenol (CAS 59089-68-8), also known as 2',4'-difluoro-4-hydroxybiphenyl, is a fluorinated biphenyl phenol with the molecular formula C12H8F2O and a molecular weight of 206.19 g/mol . It serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diflunisal (5-(2,4-difluorophenyl)salicylic acid) and is officially recognized as Diflunisal EP Impurity B [1]. The compound features a para-hydroxy group on one phenyl ring and a 2,4-difluorophenyl substituent on the other, a substitution pattern that critically influences both its chemical reactivity and the pharmacological properties of downstream products [2].

Why 4-(2,4-Difluorophenyl)phenol Cannot Be Simply Substituted: A Critical Analysis of Regioisomers and Analogs


Substituting 4-(2,4-difluorophenyl)phenol with a closely related regioisomer (e.g., 2,5-difluoro) or a non-fluorinated analog is not scientifically or industrially viable. The precise 2,4-difluoro substitution pattern on the phenyl ring is not arbitrary; it is a critical determinant of molecular geometry, electronic properties, and reactivity. As demonstrated in the foundational Merck patent (US4225730A), the acylation step in its synthesis proceeds with exclusive para-selectivity, a feature that is not replicated with other isomers, which yield complex, difficult-to-separate mixtures [1]. Furthermore, this specific 2,4-difluorophenyl group is the essential pharmacophore in diflunisal, where it has been shown to increase anti-inflammatory potency 5- to 10-fold compared to aspirin, a benefit lost with alternative substituents [2]. Substitution therefore risks not only synthetic failure and lower yields but also the loss of validated regulatory status and downstream biological activity [3].

Quantitative Evidence for Selecting 4-(2,4-Difluorophenyl)phenol Over Analogs


Superior Synthetic Efficiency: High-Yield Hydrolysis in a Validated Commercial Route

The Merck process for synthesizing diflunisal utilizes 4-(2,4-difluorophenyl)phenol as a key intermediate. The hydrolysis of 4-(2',4'-difluorophenyl)phenylacetate to the target phenol proceeds with a high isolated yield of 97.5%, a critical metric for commercial viability [1]. This high yield is contingent on the specific 2,4-difluoro substitution pattern; attempts to use alternative isomers lead to complex mixtures and significantly reduced yields due to difficult separations, making the process commercially impractical [1].

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Higher Commercial Purity Grade Compared to the 2,5-Regioisomer

A direct comparison of commercially available specifications shows that 4-(2,4-difluorophenyl)phenol is consistently offered at a higher minimum purity (98% by HPLC) [REFS-1, REFS-2] compared to its closest regioisomer, 4-(2,5-difluorophenyl)phenol, which is typically listed at 96% purity . This 2% absolute purity difference is significant for applications requiring high-fidelity inputs, such as reference standards and late-stage pharmaceutical intermediates, where impurities can compromise analytical method validation or final product purity.

Chemical Procurement Quality Control Isomeric Purity

Definitive Structural Fingerprint: Resolved Monoclinic Crystal System for Crystallography and Formulation

The solid-state structure of 4-(2,4-difluorophenyl)phenol has been definitively resolved by single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group C2) with precise unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. This high-resolution structural data provides a unique fingerprint for material identification and quality control, a feature that is often unavailable for less studied isomers like 4-(2,5-difluorophenyl)phenol. The refinement converged to an R-factor of 0.053 for 2043 observed reflections, indicating a high-quality structure solution [1].

Crystallography Solid-State Chemistry Material Characterization

Validated Regulatory Status: A Pharmacopeial Impurity with Defined Analytical Utility

4-(2,4-Difluorophenyl)phenol is officially designated as Diflunisal EP Impurity B, a critical reference standard for the pharmaceutical industry [1]. This designation means its identity, purity, and use are defined within a regulatory framework (European Pharmacopoeia), making it a mandatory reference for analytical method development (AMV), validation, and quality control (QC) of diflunisal active pharmaceutical ingredient (API) and finished drug products. In contrast, regioisomers like 4-(2,5-difluorophenyl)phenol lack this specific, validated regulatory role, limiting their utility in a GMP/GLP environment.

Regulatory Affairs Analytical Chemistry Quality Control

Validated Application Scenarios for 4-(2,4-Difluorophenyl)phenol


GMP/QC Analytical Reference Standard for Diflunisal

This compound is the definitive reference standard for identifying and quantifying Diflunisal EP Impurity B. Its use is mandated for ANDA filings and routine quality control in diflunisal manufacturing. The high commercial purity (98%) and detailed characterization data, including the resolved crystal structure, provide the necessary fidelity for method validation and system suitability testing [REFS-1, REFS-2].

Commercial-Scale Synthesis of Diflunisal API

For manufacturers of diflunisal, 4-(2,4-difluorophenyl)phenol is the established intermediate of choice due to the high-yielding (97.5%), para-selective synthetic route described in US4225730A [1]. The robust process, validated at a multi-kilogram scale, minimizes the formation of difficult-to-separate isomers and ensures a cost-effective and reliable supply chain for the final API [1].

Solid-State and Computational Chemistry Research

The availability of high-quality single-crystal X-ray diffraction data (monoclinic C2, R=0.053) makes this compound an excellent model system for studying the effects of fluorine substitution on molecular geometry, crystal packing, and intermolecular interactions. It serves as a well-defined input for density functional theory (DFT) calculations and polymorph prediction studies, offering a solid foundation for research that cannot be replicated with less-characterized isomers [2].

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